molecular formula C19H18N2O4 B12143142 2-Methyl-3-[(4-methylpiperazinyl)carbonyl]naphtho[2,3-b]furan-4,9-dione

2-Methyl-3-[(4-methylpiperazinyl)carbonyl]naphtho[2,3-b]furan-4,9-dione

Cat. No.: B12143142
M. Wt: 338.4 g/mol
InChI Key: ZXQQHDJETQMAEP-UHFFFAOYSA-N
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Description

2-Methyl-3-[(4-methylpiperazinyl)carbonyl]naphtho[2,3-b]furan-4,9-dione is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a furan ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(4-methylpiperazinyl)carbonyl]naphtho[2,3-b]furan-4,9-dione typically involves multi-step organic reactions. One common method is the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins . This reaction is carried out in the presence of commercially available Pd/C catalyst without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach.

Another efficient method involves the visible-light-mediated [3+2] cycloaddition reaction . This reaction is performed under mild conditions and shows excellent regioselectivity and functional group tolerance, providing a green and efficient route to synthesize the compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(4-methylpiperazinyl)carbonyl]naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthoquinone core and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and functionalized derivatives with potential biological activities.

Scientific Research Applications

2-Methyl-3-[(4-methylpiperazinyl)carbonyl]naphtho[2,3-b]furan-4,9-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(4-methylpiperazinyl)carbonyl]naphtho[2,3-b]furan-4,9-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells . Additionally, the piperazine moiety may interact with specific receptors or enzymes, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthoquinones: Compounds like 1,4-naphthoquinone and 2-hydroxy-1,4-naphthoquinone share a similar quinone core.

    Furan Derivatives: Compounds such as furan-2,5-dione and furan-3-carboxylic acid have structural similarities with the furan ring.

    Piperazine Derivatives: Compounds like 1-methylpiperazine and 4-methylpiperazine are structurally related to the piperazine moiety.

Uniqueness

2-Methyl-3-[(4-methylpiperazinyl)carbonyl]naphtho[2,3-b]furan-4,9-dione is unique due to its combination of a naphthoquinone core, a furan ring, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

2-methyl-3-(4-methylpiperazine-1-carbonyl)benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C19H18N2O4/c1-11-14(19(24)21-9-7-20(2)8-10-21)15-16(22)12-5-3-4-6-13(12)17(23)18(15)25-11/h3-6H,7-10H2,1-2H3

InChI Key

ZXQQHDJETQMAEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)C

Origin of Product

United States

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